

Application Notes and Protocols: SCH 221510 in Conditioned Lick Suppression Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SCH 221510

Cat. No.: B1681530

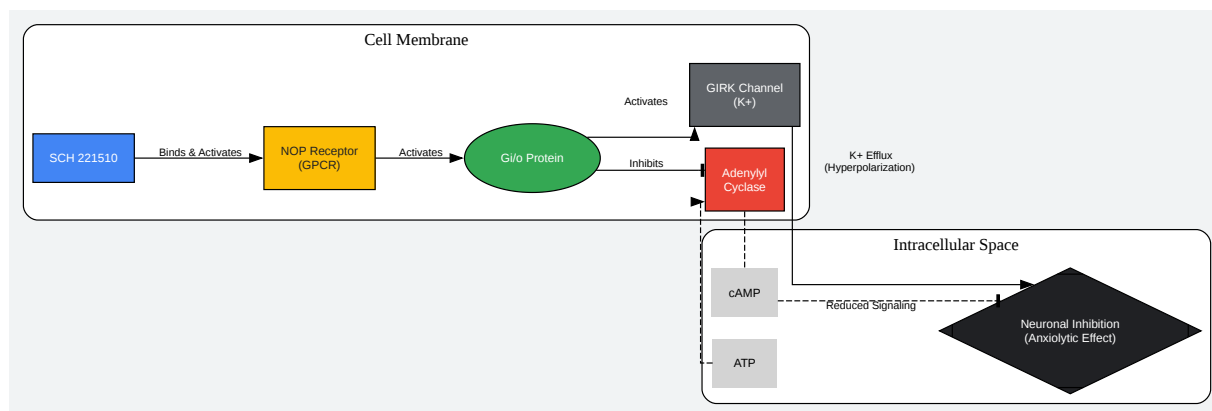
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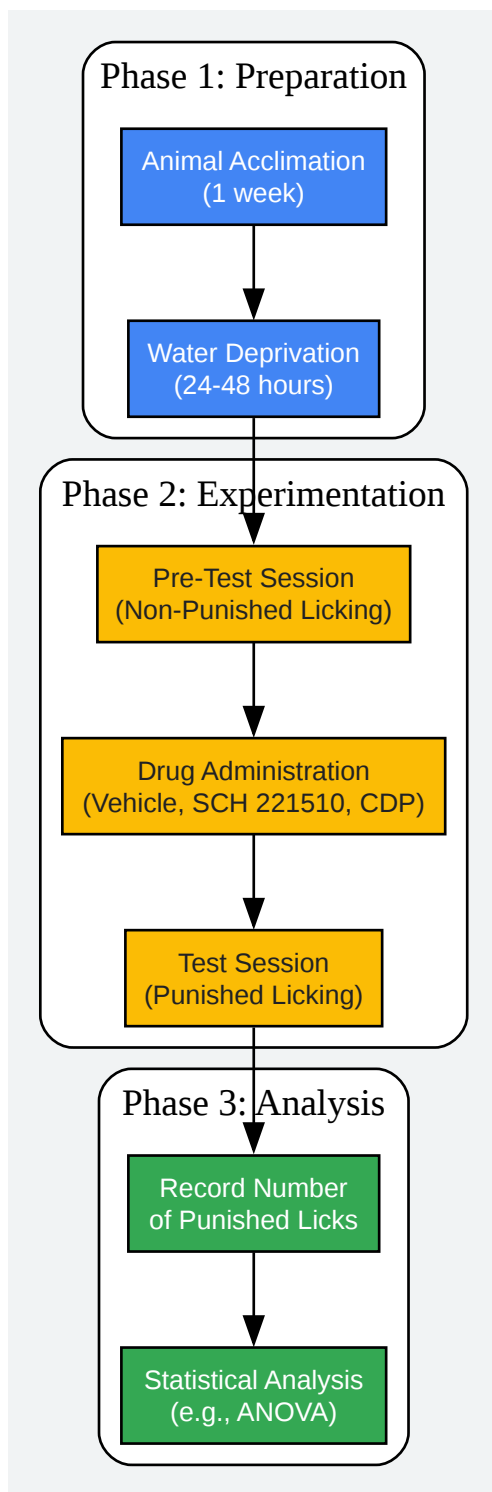
Audience: Researchers, scientists, and drug development professionals.

Introduction: **SCH 221510** is a novel, potent, and orally active agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] It binds with high affinity ($K_i = 0.3$ nM) and functional selectivity, being over 50-fold more selective for the NOP receptor than for traditional mu, kappa, and delta-opioid receptors.[1] The N/OFQ system is recognized for its role in modulating stress, anxiety, and mood.[2][3] Consequently, NOP receptor agonists like **SCH 221510** are investigated for their potential as anxiolytic agents.[2] This document provides detailed protocols and application notes for evaluating the anxiolytic-like effects of **SCH 221510** using the conditioned lick suppression model, also known as the Vogel conflict test. This model is a widely used paradigm for screening potential anxiolytic compounds by measuring their ability to disinhibit a behavior suppressed by punishment.[1]

Mechanism of Action and Signaling Pathway

SCH 221510 exerts its anxiolytic-like effects by activating the NOP receptor, a G protein-coupled receptor (GPCR). The binding of an agonist like N/OFQ or **SCH 221510** to the NOP receptor initiates a G_i/o signaling cascade.[2] This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of inwardly rectifying potassium (GIRK) channels.[2] In brain regions associated with anxiety, such as the central nucleus of the amygdala (CeA), this activation can lead to neuronal hyperpolarization and a reduction in the release of neurotransmitters like GABA and glutamate, ultimately contributing to an anxiolytic effect.[2]





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References

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- To cite this document: BenchChem. [Application Notes and Protocols: SCH 221510 in Conditioned Lick Suppression Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681530#sch-221510-in-conditioned-lick-suppression-models]

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